molecular formula C21H21NO4 B255323 (4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione

Cat. No. B255323
M. Wt: 351.4 g/mol
InChI Key: ROFUTBRDEBSCFQ-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as HPM-2 and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of HPM-2 is not fully understood. However, it has been suggested that HPM-2 inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. HPM-2 has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects
HPM-2 has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. HPM-2 has also been found to induce apoptosis in cancer cells. In addition, HPM-2 has been found to have antioxidant properties and may help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using HPM-2 in lab experiments include its potential anticancer and anti-inflammatory properties. HPM-2 has also been found to have low toxicity, which makes it a promising candidate for further research. However, the limitations of using HPM-2 in lab experiments include the lack of understanding of its mechanism of action and the need for further studies to determine its efficacy and safety.

Future Directions

There are several future directions for the study of HPM-2. Further research is needed to determine the mechanism of action of HPM-2 and its potential use in the treatment of cancer and inflammatory diseases. In addition, studies are needed to determine the efficacy and safety of HPM-2 in animal models and clinical trials. The development of HPM-2 analogs with improved efficacy and safety may also be a promising direction for future research.

Synthesis Methods

The synthesis of HPM-2 involves the reaction of 4-methylbenzaldehyde and ethyl acetoacetate in the presence of pyrrolidine and piperidine. The resulting product is then treated with hydrochloric acid and sodium hydroxide to obtain HPM-2. The purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.

Scientific Research Applications

HPM-2 has been found to have potential applications in scientific research. It has been studied for its anticancer properties and has been shown to inhibit the growth of various cancer cell lines. HPM-2 has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C21H21NO4/c1-14-8-10-15(11-9-14)18-17(19(23)16-6-4-3-5-7-16)20(24)21(25)22(18)12-13-26-2/h3-11,18,23H,12-13H2,1-2H3/b19-17+

InChI Key

ROFUTBRDEBSCFQ-HTXNQAPBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCOC

SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCOC

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCOC

Origin of Product

United States

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